REACTION_CXSMILES
|
[OH:1][C:2]1[CH:15]=[C:14](O)[C:13]2[CH:12]3[CH:7]([CH2:8][CH2:9][CH2:10][CH2:11]3)C(=O)[CH2:5][C:4]=2[CH:3]=1.S([O:23][CH3:24])(OC)(=O)=O.[C:25](=[O:28])([O-])[O-].[K+].[K+].[CH3:31]C(C)=O>O>[CH3:31][O:1][C:2]1[CH:15]=[C:14]([O:28][CH3:25])[C:13]2[CH:12]3[CH:7]([CH2:8][CH2:9][CH2:10][CH2:11]3)[C:24](=[O:23])[CH2:5][C:4]=2[CH:3]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=2CC(C3CCCCC3C2C(=C1)O)=O
|
Name
|
|
Quantity
|
0.15 mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
0.16 mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a flask equipped with a stirrer
|
Type
|
TEMPERATURE
|
Details
|
maintained under a nitrogen atmosphere
|
Type
|
ADDITION
|
Details
|
there is added 23.2 g
|
Type
|
TEMPERATURE
|
Details
|
The resulting suspension is cooled
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
is continued for an additional 5 minutes
|
Duration
|
5 min
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The resulting residue is recrystallized from acetone/methanol
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=2CC(C3CCCCC3C2C(=C1)OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |